molecular formula C15H23BrClNO B1527397 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220018-83-6

3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride

Cat. No.: B1527397
CAS No.: 1220018-83-6
M. Wt: 348.7 g/mol
InChI Key: SXYJVWYYJWCIKT-UHFFFAOYSA-N
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Description

3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a brominated aromatic compound featuring a piperidine ring substituted with a phenoxy group. The phenoxy moiety contains a tert-butyl group at the 2-position and a bromine atom at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, such as paroxetine (a serotonin reuptake inhibitor) . Its molecular formula is C₁₅H₂₁BrClNO, with a molecular weight of 346.69 g/mol (calculated based on analogous structures in and ).

Properties

IUPAC Name

3-(4-bromo-2-tert-butylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-9-11(16)6-7-14(13)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYJVWYYJWCIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-83-6
Record name Piperidine, 3-[4-bromo-2-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-(tert-butyl)phenol and piperidine.

    Reaction Conditions: The phenol is reacted with piperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₂₃BrClNO
  • Molecular Weight : Approximately 348.72 g/mol
  • IUPAC Name : 3-(2-bromo-4-tert-butylphenoxy)piperidine; hydrochloride
  • Structure : The compound features a piperidine ring linked to a brominated phenoxy group with a tert-butyl substituent.

Medicinal Chemistry

3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is explored for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Therapeutic Potential : Investigated for its role in treating conditions such as age-related macular degeneration (AMD) and diabetes due to its ability to modulate retinol binding protein (RBP) interactions .

The compound exhibits significant biological activity through interactions with enzymes and receptors.

  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular function.
  • Cell Signaling : Alters cellular responses to external stimuli, which may have therapeutic implications in diseases characterized by signaling dysregulation.

Organic Synthesis

Utilized as a building block in the synthesis of more complex organic molecules, it plays a critical role in chemical reactions involving substitution and coupling processes.

  • Reactions :
    • Substitution reactions where the bromine atom can be replaced by other nucleophiles.
    • Coupling reactions such as Suzuki-Miyaura that form biaryl compounds.
Activity Type Description
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways
Antioxidant ActivityProtects against oxidative stress in cell lines
Cell ViabilityInfluences cell survival rates under stress conditions

Case Studies

  • Retinol Binding Protein Antagonism
    • A study demonstrated that compounds similar to this compound effectively reduced circulating RBP levels, suggesting potential applications in AMD treatment .
  • Oxidative Stress Protection
    • In vitro studies showed that the compound protects HepG2 liver cells from oxidative damage induced by tert-butyl hydroperoxide (tBHP), indicating its potential as an antioxidant agent.

Mechanism of Action

The mechanism of action of 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a complex organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₇BrClNO
  • Molecular Weight : Approximately 376.76 g/mol
  • Functional Groups : The compound features a piperidine ring, a brominated phenoxy group, and a tert-butyl substituent, contributing to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways crucial for cellular function.
  • Cell Signaling : It affects cell signaling pathways by interacting with receptors, potentially leading to alterations in cellular responses.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Studies show that these compounds can induce apoptosis in a dose-dependent manner .
  • Enzyme Inhibition : It may act as a non-nucleoside reverse transcriptase inhibitor, showing promise in antiviral therapies, particularly against HIV .

Case Studies

  • Anticancer Activity :
    • A study demonstrated that compounds similar to this compound showed IC50 values in the micromolar range against MCF-7 cells, indicating significant anticancer potential. Flow cytometry revealed that these compounds could arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity .
  • Enzyme Interaction :
    • Another investigation highlighted the ability of the compound to modulate enzyme activities involved in metabolic pathways. This modulation can lead to changes in cellular metabolism and signaling, which are critical for therapeutic applications.

Data Table of Biological Activities

Biological ActivityObserved EffectReference
Anticancer (MCF-7 cells)Induces apoptosis
Enzyme modulationAlters metabolic pathways
Antiviral (HIV inhibition)Potential non-nucleoside inhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride to analogs with variations in substituent positions, linker groups, and steric/electronic properties. Key differences are summarized in Table 1.

Positional Isomerism on the Aromatic Ring
  • 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine Hydrochloride (CAS 1220019-29-3) Molecular Formula: C₁₅H₂₃BrClNO Difference: Bromine and tert-butyl groups are swapped (2-bromo, 4-tert-butyl vs. 4-bromo, 2-tert-butyl). Implications: Altered electronic distribution and steric hindrance may reduce binding affinity to target receptors compared to the parent compound .
Substituent Modifications on the Piperidine Ring
  • 4-((4-Bromo-2-(tert-butyl)phenoxy)methyl)piperidine Hydrochloride (CAS 1268521-25-0) Molecular Formula: C₁₆H₂₅BrClNO Difference: Phenoxy group attached at the 4-position of piperidine (vs. 3-position in the parent compound). Implications: Positional isomerism could affect conformational flexibility and interaction with chiral binding sites .
Linker Group Variations
  • 3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine Hydrochloride (CAS 1220027-53-1) Molecular Formula: C₁₇H₂₇BrClNO Difference: Ethyl linker between phenoxy and piperidine (vs. direct attachment in the parent compound). Implications: Increased molecular weight (376.76 g/mol) and flexibility may enhance off-target interactions or reduce bioavailability .
  • 3-((4-Bromo-2-(tert-butyl)phenoxy)methyl)piperidine Hydrochloride (CAS 1219972-47-0) Molecular Formula: C₁₆H₂₅BrClNO Difference: Methylene (-CH₂-) linker instead of direct attachment.
Substituent Replacements
  • 3-[(2-Bromo-4-methylphenoxy)methyl]piperidine Hydrochloride (CAS 1185303-89-2) Molecular Formula: C₁₃H₁₉BrClNO Difference: Methyl group replaces tert-butyl at the 4-position of the phenyl ring. Implications: Reduced lipophilicity (logP) and steric hindrance, likely diminishing target engagement .
  • 3-{2-Bromo-4-(sec-butyl)phenoxy-methyl}piperidine Hydrochloride Molecular Formula: C₁₆H₂₄BrClNO Difference: sec-butyl (branched) vs. tert-butyl (bulky) substituent. Implications: Altered metabolic stability due to differences in steric protection .

Structural and Pharmacological Implications

Molecular Weight and Lipophilicity

Compounds with ethyl or methylene linkers (e.g., CAS 1220027-53-1, 376.76 g/mol) exhibit higher molecular weights than the parent compound (346.69 g/mol), which may reduce blood-brain barrier penetration.

Stereochemical Considerations

The 3-position substitution on the piperidine ring (parent compound) is critical for mimicking bioactive molecules like paroxetine, where stereochemistry dictates serotonin reuptake inhibition . Analogs with 4-position substitutions (CAS 1268521-25-0) may exhibit divergent pharmacological profiles.

Tabulated Comparison of Key Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine HCl C₁₅H₂₁BrClNO 346.69 Reference compound
3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine HCl (1220019-29-3) C₁₅H₂₃BrClNO 348.71 Bromine at 2-position, tert-butyl at 4-position
4-((4-Bromo-2-(tert-butyl)phenoxy)methyl)piperidine HCl (1268521-25-0) C₁₆H₂₅BrClNO 362.73 Phenoxy attached at piperidine 4-position
3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine HCl (1220027-53-1) C₁₇H₂₇BrClNO 376.76 Ethyl linker between phenoxy and piperidine
3-[(2-Bromo-4-methylphenoxy)methyl]piperidine HCl (1185303-89-2) C₁₃H₁₉BrClNO 320.65 Methyl replaces tert-butyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride
Reactant of Route 2
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3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride

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